molecular formula C16H18N4O B6436157 N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide CAS No. 2549005-22-1

N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide

Cat. No. B6436157
CAS RN: 2549005-22-1
M. Wt: 282.34 g/mol
InChI Key: UAQIFBTVJARGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide, also known as N-CPMA, is a novel small molecule compound that has recently been discovered and has potential applications in medical research and drug development. N-CPMA is a highly potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP), an important signaling molecule in the body. By inhibiting the activity of PDE4, N-CPMA is able to increase the levels of cAMP in the body and thus potentially modulate a variety of physiological processes.

Scientific Research Applications

N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide has been studied extensively in both in vitro and in vivo experiments. In vitro studies have demonstrated that N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide is a highly selective and potent inhibitor of PDE4. This property makes it an attractive compound for use in medical research and drug development. In vivo studies have shown that N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide is able to modulate a variety of physiological processes. These include the regulation of inflammation, the modulation of cell proliferation, and the regulation of neurotransmitter release.

Mechanism of Action

N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide acts as an inhibitor of PDE4. PDE4 is an enzyme that is responsible for the breakdown of cAMP, an important signaling molecule in the body. By inhibiting the activity of PDE4, N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide is able to increase the levels of cAMP in the body, thus potentially modulating a variety of physiological processes.
Biochemical and Physiological Effects
N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide has been studied extensively in both in vitro and in vivo experiments. In vitro studies have demonstrated that N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide is a highly selective and potent inhibitor of PDE4. This property makes it an attractive compound for use in medical research and drug development. In vivo studies have shown that N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide is able to modulate a variety of physiological processes. These include the regulation of inflammation, the modulation of cell proliferation, and the regulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide in laboratory experiments is its high selectivity and potency as an inhibitor of PDE4. This makes it an ideal compound for use in medical research and drug development. However, one of the main limitations of using N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide in laboratory experiments is its relatively short half-life. This means that it must be used in high concentrations in order to achieve the desired effect.

Future Directions

N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide has potential applications in the treatment of a variety of diseases. For example, it has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as asthma and rheumatoid arthritis. In addition, N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide has been shown to modulate cell proliferation, which could be useful in the treatment of cancer. N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide also has potential applications in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Finally, N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide has potential applications in the treatment of pain, as it has been shown to modulate neurotransmitter release.

Synthesis Methods

N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide can be synthesized using a two-step process. The first step involves the reaction of 2-cyclopropyl-6-methylpyrimidine with 4-aminophenylacetamide. This reaction results in the formation of the desired N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide compound. The second step involves the purification of the N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide compound by recrystallization. This process can be used to obtain a highly pure form of the compound.

properties

IUPAC Name

N-[4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-10-9-15(20-16(17-10)12-3-4-12)19-14-7-5-13(6-8-14)18-11(2)21/h5-9,12H,3-4H2,1-2H3,(H,18,21)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQIFBTVJARGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide

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